molecular formula C11H16ClN5 B1430464 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride CAS No. 1461707-57-2

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride

Cat. No.: B1430464
CAS No.: 1461707-57-2
M. Wt: 253.73 g/mol
InChI Key: AFXABUHHYMISMK-UHFFFAOYSA-N
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Description

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile. This reaction is usually carried out in the presence of a catalyst such as copper(I) chloride under mild conditions.

    Substitution Reaction:

    Coupling Reaction: The final step involves coupling the tetrazole derivative with 3-methyl-4-aniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors that recognize carboxylic acids. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(propan-2-yl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the aniline moiety.

    3-methyl-4-(1H-1,2,3,4-tetrazol-5-yl)aniline: Similar structure but without the propan-2-yl group.

Uniqueness

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is unique due to the combination of the tetrazole ring, the aniline moiety, and the propan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-4-(5-propan-2-yltetrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.ClH/c1-7(2)11-13-14-15-16(11)10-5-4-9(12)6-8(10)3;/h4-7H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXABUHHYMISMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C(=NN=N2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Reactant of Route 2
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Reactant of Route 3
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Reactant of Route 4
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Reactant of Route 5
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride

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